2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
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Overview
Description
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like “(2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone”, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The properties of thiazole derivatives suggest they may be influenced by factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
(2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound inhibits COX-2 more selectively than COX-1, reducing the production of pro-inflammatory prostaglandins. Additionally, it has been shown to interact with bacterial enzymes, exhibiting antimicrobial properties .
Cellular Effects
The effects of (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound modulates gene expression by inhibiting transcription factors such as NF-κB, which plays a crucial role in the inflammatory response . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts its effects through several mechanisms. It binds to the active sites of COX-2 enzymes, inhibiting their activity and reducing the synthesis of inflammatory mediators . The compound also interacts with bacterial cell membranes, disrupting their integrity and leading to cell death . Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that it can have sustained anti-inflammatory and antimicrobial effects, although its efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and antimicrobial activities without noticeable adverse effects . At higher doses, it can cause toxicity, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
(2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity and affinity for certain cellular components .
Subcellular Localization
The subcellular localization of (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is crucial for its activity. It is primarily localized in the cytoplasm and can accumulate in the endoplasmic reticulum and mitochondria . This localization is directed by specific targeting signals and post-translational modifications that guide the compound to these compartments . Its activity and function are influenced by its localization, as it can interact with various organelle-specific proteins and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The process often includes the following steps:
Formation of the Benzothiazole Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Fluorine Atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: An antihistamine with a similar piperazine structure.
Trazodone: An antidepressant that also contains a piperazine ring.
Urapidil: An antihypertensive agent with a piperazine moiety.
Uniqueness
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole is unique due to its combination of a benzothiazole core with a difluoro substitution and a chlorobenzoyl-piperazine moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3OS/c19-13-4-2-1-3-12(13)17(25)23-5-7-24(8-6-23)18-22-16-14(21)9-11(20)10-15(16)26-18/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSHXYPMLCNTDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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